Tyrosol Glucuronide
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Overview
Description
Tyrosol glucuronide is a phenolic compound derived from tyrosol, a naturally occurring antioxidant found in olive oil and other plant sources. This compound is formed through the glucuronidation process, where tyrosol is conjugated with glucuronic acid. This compound is known for its potential health benefits, including anti-inflammatory and antioxidant properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of tyrosol glucuronide typically involves enzymatic reactions. One common method is the enzymatic methoxycarbonylation of tyrosol using hydrolases such as Novozym 435 in the presence of dimethyl carbonate . This method is preferred due to its high yield and specificity.
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological approaches. For instance, a coupled enzymatic reaction involving tyrosinase and glucose dehydrogenase has been developed for the production of hydroxytyrosol, a related compound . This method can be adapted for the production of this compound by optimizing the reaction conditions and enzyme selection.
Chemical Reactions Analysis
Types of Reactions: Tyrosol glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and biological activity.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.
Major Products: The major products formed from these reactions include hydroxytyrosol and its derivatives, which retain the antioxidant properties of the parent compound .
Scientific Research Applications
Tyrosol glucuronide has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glucuronidation processes and the behavior of phenolic compounds.
Mechanism of Action
The mechanism of action of tyrosol glucuronide involves its interaction with various molecular targets and pathways:
Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms to reactive oxygen species.
Anti-inflammatory Effects: The compound inhibits the activation of inflammatory pathways, including the mitogen-activated protein kinase (MAPK) and NOD-, LRR-, and pyrin domain-containing protein 3 (NLRP3) inflammasome.
Endothelial Protection: this compound enhances the integrity of endothelial cells by modulating tight junction proteins and reducing permeability.
Comparison with Similar Compounds
Hydroxytyrosol: Another phenolic compound found in olive oil, known for its potent antioxidant properties.
Oleuropein: A secoiridoid glycoside present in olive leaves, with anti-inflammatory and cardioprotective effects.
Oleocanthal: A phenolic compound with anti-inflammatory properties, similar to ibuprofen.
Uniqueness of Tyrosol Glucuronide: this compound is unique due to its glucuronidation, which enhances its solubility and bioavailability. This modification allows it to exert its effects more efficiently in biological systems compared to its parent compound, tyrosol .
Properties
CAS No. |
28116-28-1 |
---|---|
Molecular Formula |
C15H21NO8 |
Molecular Weight |
343.332 |
IUPAC Name |
(2S,3S,4S,5R)-6-[4-[(2S)-2-amino-3-hydroxypropyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C15H21NO8/c16-8(6-17)5-7-1-3-9(4-2-7)23-15-12(20)10(18)11(19)13(24-15)14(21)22/h1-4,8,10-13,15,17-20H,5-6,16H2,(H,21,22)/t8-,10-,11-,12+,13-,15?/m0/s1 |
InChI Key |
AHNSKQGNKNOVPH-AGCYOUBYSA-N |
SMILES |
C1=CC(=CC=C1CC(CO)N)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Synonyms |
4-(2-Hydroxyethyl)phenyl β-D-Glucopyranosiduronic Acid; _x000B_ |
Origin of Product |
United States |
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